molecular formula C7H7N3 B8270230 5-Amino-4-methylpicolinonitrile CAS No. 897733-08-3

5-Amino-4-methylpicolinonitrile

Cat. No. B8270230
CAS RN: 897733-08-3
M. Wt: 133.15 g/mol
InChI Key: QXMRBIGIIPVYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amines, such as 5-Amino-4-methylpicolinonitrile, can be achieved through various methods. One common method involves the reduction of nitriles or amides . Another approach involves the use of microwave-assisted synthesis for the final step of synthesizing quaternary ammonium salts .


Molecular Structure Analysis

The molecular structure of a compound like 5-Amino-4-methylpicolinonitrile can be analyzed using various techniques. High-resolution mass spectrometry (MS) can be used to measure the accurate molecular weights of the intact molecular ions, allowing them to be assigned a molecular formula with high confidence .

properties

CAS RN

897733-08-3

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-amino-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,9H2,1H3

InChI Key

QXMRBIGIIPVYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-cyano-4-methyl-5-nitropyridine (1.86 g) and ammonium chloride (3.05 g) in water (50 mL) was added zinc (7.46 g) under ice-cooling over 10 minutes, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture was added ethyl acetate (50 mL), and the resulting mixture was stirred at room temperature for 30 minutes. The insoluble material was removed by filtration, and the organic layer of the filtrate was separated. The organic layer was washed with brine, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residual solids were suspended in a mixed solvent (n-hexane/ethyl acetate=1/1), and collected by filtration. The collected solids were dried under reduced pressure to give the title compound (0.7 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.46 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-methyl-5-nitropicolinonitrile (7.0 g, 43 mmol) was suspended in aq. NH4Cl (200 mL) and cooled to 0° C. Zinc was added portionwise for 30 min and stirred for 1 hr. The reaction was added with ethyl acetate (200 mL) and stirred for 2 hrs. The reaction was filtered and the organic layer was taken up, dried over MgSO4, and concentrated over vacuum. The solid was triturated with 50% ethyl acetate in hexane to give 5-amino-4-methylpicolinonitrile in 67% (4.56 g). 1HNMR (CDCl3, 400 MHz) δ 7.98 (s, 1H), 7.21 (s, 1H), 5.42˜5.48 (b, 2H), 2.54 (s, 3H). Exact mass calculated for C7H7N3 133.15. found 134.21 (MH+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.